molecular formula C4H6INO2 B595509 (R)-4-(Iodomethyl)oxazolidin-2-one CAS No. 144542-46-1

(R)-4-(Iodomethyl)oxazolidin-2-one

Cat. No.: B595509
CAS No.: 144542-46-1
M. Wt: 227.001
InChI Key: GSGUMEIFDXIUBW-VKHMYHEASA-N
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Description

“®-4-(Iodomethyl)oxazolidin-2-one” is a chemical compound with the molecular formula C4H6INO2 . It is used in research and development .


Synthesis Analysis

The synthesis of oxazolidin-2-ones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The molecular structure of “®-4-(Iodomethyl)oxazolidin-2-one” includes an oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 .


Chemical Reactions Analysis

Oxazolidin-2-ones are protein synthesis inhibitors active against multidrug-resistant Gram-positive bacteria, including MRSA, penicillin-resistant streptococci, and vancomycin-resistant enterococci .


Physical and Chemical Properties Analysis

“®-4-(Iodomethyl)oxazolidin-2-one” has a molecular weight of 227 and a monoisotopic mass of 226.944305 Da . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

  • Chiral Auxiliary and Stereoselective Synthesis : Oxazolidin-2-ones, including variants of "(R)-4-(Iodomethyl)oxazolidin-2-one", are effective chiral auxiliaries. They assist in stereoselective conjugate additions and asymmetric syntheses, as demonstrated in the production of antifungal and antibacterial compounds like (−)-Aplysillamide B (Davies, S., Sanganee, H., & Szolcsányi, P., 1999).

  • Synthetic Organic Chemistry Framework : The 1,3-oxazolidin-2-one nucleus is a popular framework in synthetic organic chemistry, valued for its versatility in constructing a five-member ring with significant mechanistic and stereochemical outcomes. This framework is also used as protective groups for 1,2-amino alcohols (Zappia, G., Gács-baitz, E., Monache, G. D., Misiti, D., Nevola, L., & Botta, B., 2007).

  • Pharmaceutical Applications : Some oxazolidin-2-ones have found applications in pharmaceuticals, notably in the development of new antibacterial drugs. For instance, Linezolid, an oxazolidin-2-one-based antibacterial drug, has gained significant attention (Nogueira, T. C., Pinheiro, A., Wardell, J., de Souza, M. D., Abberley, J. P., & Harrison, W., 2015).

  • Conformational Analysis and Foldamers : Oxazolidin-2-ones are used in the study of molecular conformations and the design of foldamers, which are oligomers with predictable structures. They are particularly useful in understanding helical structures in competitive solvents like water, making them relevant for biological systems (Luppi, G., Galeazzi, R., Garavelli, M., Formaggio, F., & Tomasini, C., 2004).

  • Antibacterial Activity : New oxazolidin-2-one analogues have been synthesized and evaluated for their antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) strains. This highlights the potential of these compounds in treating challenging bacterial infections (Córdova-Guerrero, J., Hernández-Guevara, E., Ramírez-Zatarain, S. D., Núñez-Bautista, M., Ochoa-Terán, A., Muñiz-Salazar, R., Montes-Ávila, J., López-Angulo, G., Paniagua-Michel, A., & Nuño Torres, G. A., 2014).

Safety and Hazards

The safety information for “®-4-(Iodomethyl)oxazolidin-2-one” includes the following hazard statements: H302-H317-H319. The precautionary statements include P280-P305+P351+P338 .

Future Directions

As oxazolidin-2-ones have shown a wide spectrum of pharmacological properties, they are often used as key synthetic intermediates within the context of macrolide antibiotics syntheses . Therefore, the future directions for “®-4-(Iodomethyl)oxazolidin-2-one” could involve further exploration of its potential uses in the synthesis of new antibiotics.

Properties

IUPAC Name

(4R)-4-(iodomethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGUMEIFDXIUBW-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741110
Record name (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144542-46-1
Record name (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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